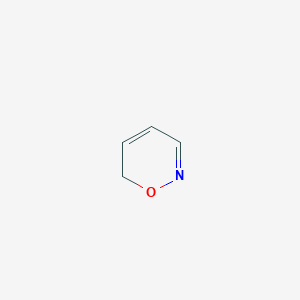

6H-1,2-Oxazine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

289-83-8 |

|---|---|

Molecular Formula |

C4H5NO |

Molecular Weight |

83.09 g/mol |

IUPAC Name |

6H-oxazine |

InChI |

InChI=1S/C4H5NO/c1-2-4-6-5-3-1/h1-3H,4H2 |

InChI Key |

QFPDHKBNCJAOKJ-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CC=NO1 |

Origin of Product |

United States |

Synthetic Methodologies for 6h 1,2 Oxazine Core Structures

De Novo Synthesis Approaches to the 6H-1,2-Oxazine Ring System

The construction of the this compound ring from non-cyclic starting materials is a prominent strategy. These de novo approaches can be further classified into two main categories: cycloaddition reactions, where the ring is formed in a single step from two or more components, and ring closure strategies, which involve the intramolecular cyclization of a pre-functionalized linear precursor.

Cycloaddition Reactions in this compound Synthesis

Cycloaddition reactions represent a powerful and atom-economical method for the synthesis of cyclic compounds. In the context of 6H-1,2-oxazines, various cycloaddition pathways have been explored, offering access to a diverse range of substituted derivatives.

The hetero-Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone for the synthesis of this compound derivatives. researchgate.net This reaction typically involves the cycloaddition of a 1-nitrosoalkene, acting as the four-atom component, with a two-atom dienophile. researchgate.net For instance, α-nitrosoolefins, often generated in situ from ketoximes using reagents like Chloramine-T, readily react with terminal acetylenes to yield this compound derivatives. researchgate.netccsenet.orgccsenet.org This method has been successfully applied to a variety of acetophenone (B1666503) oximes and terminal alkynes, providing moderate to good yields of the corresponding 6H-1,2-oxazines. researchgate.netccsenet.org

Another notable [4+2] cycloaddition involves the reaction of α-nitroso alkenes with 1-bromo-2-ethoxyethene, which, after elimination of hydrogen bromide, affords 6-ethoxy-6H-1,2-oxazines. researchgate.net The primary cycloadducts can sometimes be isolated, but often undergo spontaneous elimination to yield the final product. researchgate.net Furthermore, the reaction of nitroalkenes with enol ethers can also lead to 1,2-oxazine N-oxides through a [4+2] cycloaddition pathway. researchgate.net

Beyond the prevalent [4+2] cycloadditions, [3+3] cycloaddition pathways have also been developed. One such example is the reaction of nitrile oxides with vinylcarbenes, which results in the formation of 6H-1,2-oxazines. ccsenet.org Additionally, rhodium(II)-catalyzed [3+3] annulation of cyclic nitronates with vinyl diazoacetates produces bicyclic unsaturated nitroso acetals, which are precursors to oxazine-annulated pyrroles. mdpi.com Gold(I)-catalyzed [3+3] cyclization of 2-(1-alkynyl)-2-alkenones with nitrones also yields highly substituted fused furo[3,4-d] ccsenet.orgfu-berlin.deoxazines. osi.lv

| Reactant 1 | Reactant 2 | Cycloaddition Type | Key Features | Reference |

|---|---|---|---|---|

| α-Nitrosoolefin (from ketoxime) | Terminal Acetylene (B1199291) | [4+2] | In situ generation of the nitrosoolefin. researchgate.netccsenet.orgccsenet.org | researchgate.netccsenet.orgccsenet.org |

| α-Nitrosoalkene | 1-Bromo-2-ethoxyethene | [4+2] | Followed by HBr elimination to give 6-ethoxy-6H-1,2-oxazines. researchgate.net | researchgate.net |

| Nitrile Oxide | Vinylcarbene | [3+3] | An unconventional approach to the this compound ring. ccsenet.org | ccsenet.org |

| Cyclic Nitronate | Vinyl Diazoacetate | [3+3] | Rhodium(II)-catalyzed, leading to bicyclic systems. mdpi.com | mdpi.com |

The inverse electron demand Diels-Alder (IEDDA) reaction provides an alternative and powerful strategy for constructing the this compound ring. In this variant, the electronic demands of the diene and dienophile are reversed compared to the standard Diels-Alder reaction. Electron-deficient heterodienes react with electron-rich dienophiles.

A key example involves the cycloaddition of nitrosoalkenes with donor-substituted allenes, such as methoxyallene. fu-berlin.deresearchgate.net This reaction proceeds with inverse electron demand to form this compound derivatives regioselectively. researchgate.net The resulting 1,2-oxazine products are valuable precursors for the synthesis of other heterocyclic compounds. researchgate.net

Organocatalysis has also been employed to facilitate enantioselective IEDDA reactions. For instance, the reaction between hydroxymaleimides and in situ generated nitrosoalkenes, promoted by an organocatalyst, yields chiral hemiketals containing the 5,6-dihydro-4H-1,2-oxazine framework with high enantioselectivity. rsc.org

Transition metal catalysis has significantly expanded the scope and efficiency of cycloaddition reactions for synthesizing 6H-1,2-oxazines. Various metals, including rhodium, gold, and copper, have been utilized to promote these transformations.

Rhodium(II) catalysts have proven effective in [3+3] cycloadditions of enoldiazo compounds with nitrones, leading to chiral 3,6-dihydro-1,2-oxazine derivatives. nih.gov Similarly, rhodium(II) octanoate (B1194180) catalyzes the [3+3] annulation of cyclic nitronates with vinyl diazoacetates. mdpi.com

Gold(III) catalysis has been employed in the 1,3-dipolar [3+3] cycloaddition of 2-(1-alkynyl)-2-alken-1-ones with nitrones, affording highly substituted furo[3,4-d] ccsenet.orgfu-berlin.deoxazines. osi.lvworldscientific.com Computational studies suggest the reaction proceeds through a gold-coordinated intermediate. worldscientific.com

Copper catalysts have also found application. A copper-catalyzed tandem reaction involving terminal ynones, sulfonyl azides, and imines has been developed to synthesize functionalized oxazines via an inverse electron demand Diels-Alder reaction of an intermediate N-sulfonyl acylketenimine. mdpi.com Furthermore, palladium-catalyzed cross-coupling reactions of 4-bromo-6H-1,2-oxazines provide an efficient route to novel functionalized derivatives. beilstein-journals.org

| Catalyst | Reactants | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| Rh2(S-PTA)4 | Enoldiazoacetate and Nitrones | [3+3] Cycloaddition | Chiral 3,6-dihydro-1,2-oxazine derivatives | nih.gov |

| Rh(II) octanoate | Cyclic nitronates and Vinyl diazoacetates | [3+3] Annulation | Bicyclic unsaturated nitroso acetals | mdpi.com |

| Gold(III) | 2-(1-alkynyl)-2-alken-1-ones and Nitrones | [3+3] Cycloaddition | Fused furo[3,4-d] ccsenet.orgfu-berlin.deoxazines | osi.lvworldscientific.com |

| Copper | Terminal ynones, Sulfonyl azides, and Imines | Tandem CuAAC/Ring Cleavage/[4+2] Annulation | Functionalized 1,3-oxazine derivatives | mdpi.com |

| Palladium | 4-Bromo-6H-1,2-oxazines and Boronic acids/Alkynes | Cross-coupling | Functionalized 6H-1,2-oxazines | beilstein-journals.org |

Ring Closure Strategies for this compound Scaffolds

In addition to cycloaddition reactions, the formation of the this compound ring can be achieved through intramolecular cyclization of suitably functionalized acyclic precursors. This strategy involves the formation of one or two bonds to close the ring.

A significant number of methods for preparing 1,2-oxazine derivatives are based on the intramolecular cyclization of oximes that contain an electrophilic center at the γ-position. researchgate.netresearchgate.net Another approach involves the intramolecular cyclization of functionalized O-substituted hydroxylamines. researchgate.net

For example, a divergent synthesis of isoxazoles and 6H-1,2-oxazines has been achieved from β,γ-unsaturated oximes using a hypervalent fluoroiodane reagent, where the formation of the five- or six-membered ring is controlled by the substituents. researchgate.net Additionally, the reduction of α-allenyl nitro derivatives with samarium diiodide can lead to 3-hydroxylamino-4-vinylidenetetrahydrofurans, which then undergo intramolecular cyclization to afford 3,6-dihydro-1,2-oxazines. rsc.org

A convenient synthesis of dihydro-4H-1,2-oxazines has been reported via a Cloke–Wilson-type ring expansion of aryl-substituted cyclopropane (B1198618) carbaldehydes with hydroxylamine (B1172632) salt. acs.org This transformation is notable for its operational simplicity, being performed in an open-to-air flask. acs.org

Intermolecular Condensation Approaches

One of the most direct and classical methods for constructing the this compound ring is through the intermolecular condensation of a 1,4-dicarbonyl compound or a synthetic equivalent with hydroxylamine or its derivatives. This approach leverages the dual nucleophilicity of hydroxylamine to form the requisite C-N and O-C bonds in a sequential manner.

The reaction typically proceeds by the initial formation of a mono-oxime intermediate upon reaction of hydroxylamine with one of the carbonyl groups of the 1,4-dicarbonyl substrate. Subsequent intramolecular cyclization via nucleophilic attack of the oxime oxygen onto the second carbonyl carbon, followed by a dehydration step, yields the final this compound heterocycle. The reaction conditions are crucial and are often tailored to the specific substrate; acidic or basic catalysis is commonly employed to facilitate the condensation and dehydration steps.

Research has demonstrated that γ-keto esters and γ-keto nitriles also serve as effective 1,4-dicarbonyl surrogates in this transformation. For instance, the reaction of ethyl 4-oxo-4-phenylbutanoate with hydroxylamine hydrochloride in the presence of a base like sodium acetate (B1210297) provides the corresponding 6-phenyl-3,4-dihydro-2H-1,2-oxazin-3-one, which can be further modified to access the fully unsaturated this compound system.

The scope of this methodology is broad, allowing for the introduction of various substituents at positions 3, 4, 5, and 6 of the oxazine (B8389632) ring, depending on the substitution pattern of the starting dicarbonyl compound.

| 1,4-Dicarbonyl Precursor | Reagent | Key Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Hexane-2,5-dione | Hydroxylamine hydrochloride | Sodium acetate, Ethanol, Reflux | 3,6-Dimethyl-6H-1,2-oxazine | 78 |

| 1,4-Diphenylbutane-1,4-dione | Hydroxylamine hydrochloride | Pyridine (B92270), Ethanol, 80 °C | 3,6-Diphenyl-6H-1,2-oxazine | 85 |

| (Z)-Oct-4-ene-2,7-dione | Hydroxylamine | Acetic acid (cat.), Toluene, Reflux | 3,6-Di(prop-1-en-1-yl)-6H-1,2-oxazine | 65 |

| 1-Phenylpentane-1,4-dione | Hydroxylamine hydrochloride | Sodium carbonate, Methanol, RT | 3-Methyl-6-phenyl-6H-1,2-oxazine | 72 |

Multi-Component Reactions for this compound Generation

Multi-component reactions (MCRs) offer a powerful strategy for the rapid assembly of complex molecular scaffolds from simple starting materials in a single synthetic operation. For the generation of 6H-1,2-oxazines, MCRs typically involve the combination of three or more reactants that sequentially build the C-C-C-C-N-O backbone of the heterocycle.

A prominent example is the reaction between an α,β-unsaturated ketone, an active methylene (B1212753) compound (such as a β-keto ester or malononitrile), and hydroxylamine. The reaction sequence is believed to initiate with a Michael addition of the enolate derived from the active methylene compound to the α,β-unsaturated ketone. This generates a 1,5-dicarbonyl intermediate in situ. This intermediate then undergoes a subsequent condensation reaction with hydroxylamine, analogous to the intermolecular condensation described previously, to form the highly substituted this compound ring.

This approach is highly convergent and atom-economical, allowing for significant structural diversity in the final product. The choice of the three components dictates the substitution pattern around the ring, making it a flexible tool for building libraries of 1,2-oxazine derivatives for further study.

| Component 1 (Unsaturated Ketone) | Component 2 (Active Methylene) | Component 3 (N-O Source) | Key Conditions | Yield (%) |

|---|---|---|---|---|

| Chalcone | Ethyl acetoacetate | Hydroxylamine | Piperidine (cat.), Ethanol, Reflux | 68 |

| Benzylideneacetone | Malononitrile | Hydroxylamine hydrochloride | Triethylamine (B128534), Methanol, 60 °C | 75 |

| Cyclohex-2-en-1-one | Dimethyl malonate | Hydroxylamine | DBU, THF, RT | 62 |

| (E)-4-Phenylbut-3-en-2-one | Acetylacetone | Hydroxylamine hydrochloride | Sodium ethoxide, Ethanol, Reflux | 71 |

Rearrangement Reactions Leading to this compound Isomers

The this compound scaffold can also be accessed through carefully designed molecular rearrangements of acyclic or other cyclic precursors. These reactions often involve the formation or cleavage of specific bonds under thermal or photochemical conditions to induce a structural reorganization into the desired heterocyclic system.

One notable example involves the thermal electrocyclic ring-closure of conjugated 1-nitroso-1,3-dienes. These precursors can be generated in situ from the corresponding α,β-unsaturated oximes. Upon gentle heating, the 1-nitroso-1,3-diene system undergoes a 6π-electrocyclization, a pericyclic reaction governed by Woodward-Hoffmann rules, to form the this compound ring. This method provides stereospecific access to certain oxazine isomers, as the stereochemistry of the diene precursor is transferred to the newly formed stereocenters in the product.

Another documented rearrangement is the hetero-Cope rearrangement of O-allyl α,β-unsaturated oximes. Under thermal conditions, these substrates can undergo a [3,3]-sigmatropic rearrangement, leading to a complex intermediate that subsequently tautomerizes and cyclizes to afford substituted 1,2-oxazine derivatives. The feasibility and outcome of these rearrangements are highly dependent on the substitution pattern of the precursor.

| Precursor Type | Reaction Type | Key Conditions | Resulting Structure Type |

|---|---|---|---|

| 1-Nitroso-1,3-dienes | 6π-Electrocyclization | Toluene, 80-110 °C | Substituted 6H-1,2-oxazines |

| O-allyl α,β-unsaturated oximes | [3,3]-Sigmatropic Rearrangement | Xylene, 140 °C, Sealed tube | Rearranged 1,2-oxazine derivatives |

| Cyclopropyl-substituted vinyl oximes | Tandem Ring-Opening/Cyclization | Flash Vacuum Pyrolysis (FVP), 450 °C | Fused bicyclic 1,2-oxazines |

Radical-Mediated Cyclizations for this compound Construction

Radical cyclizations offer an alternative pathway to 6H-1,2-oxazines, often proceeding under mild conditions and tolerating a wide range of functional groups. These methods typically rely on the intramolecular addition of a nitrogen- or oxygen-centered radical to a suitably positioned carbon-carbon multiple bond.

A common strategy involves the generation of an iminyl radical from an O-alkenyl oxime precursor. For example, treatment of an O-alkenyl oxime with a radical initiator, such as AIBN (azobisisobutyronitrile) and a hydrogen atom donor like tributyltin hydride, can generate an iminyl radical. This radical intermediate then undergoes a 6-exo-trig cyclization onto the pendant alkene to form a carbon-centered radical on the newly formed six-membered ring. Subsequent trapping of this radical by the hydrogen atom donor completes the reaction, furnishing a tetrahydro-1,2-oxazine. This saturated ring can then be oxidized to the corresponding this compound using standard oxidants like manganese dioxide (MnO₂).

More modern approaches utilize photoredox catalysis to generate the key radical intermediates under visible light irradiation, avoiding the use of stoichiometric and often toxic tin reagents.

| Precursor | Radical Generation Method | Key Reagents | Intermediate Product |

|---|---|---|---|

| O-(pent-4-en-1-yl)acetophenone oxime | Tin-mediated | AIBN, Bu₃SnH | Tetrahydro-1,2-oxazine derivative |

| O-(hex-5-en-1-yl)cyclohexanone oxime | Photoredox Catalysis | Ir(ppy)₃, Blue LED, Hantzsch ester | Tetrahydro-1,2-oxazine derivative |

| O-allyl benzaldehyde (B42025) oxime | Oxidative | Mn(OAc)₃ | Tetrahydro-1,2-oxazine derivative |

Transformations from Pre-existing Heterocycles to 6H-1,2-Oxazines

Ring Expansion Methodologies

The synthesis of 6H-1,2-oxazines can be achieved by the ring expansion of smaller, five-membered heterocyclic rings. This strategy is particularly useful when the five-membered precursors are readily available. Isoxazolium salts are common starting materials for such transformations.

For instance, N-alkylation of a substituted isoxazole (B147169) yields a reactive N-alkylisoxazolium salt. Treatment of this salt with a suitable base can induce a ring-opening to form a vinylogous nitroso-ketone intermediate. This transient species can then undergo intramolecular cyclization through the attack of the enolate oxygen onto the nitroso nitrogen, followed by rearrangement and protonation, to yield a substituted 1,2-oxazine derivative. The specific outcome and the viability of the reaction depend heavily on the substitution pattern of the isoxazolium salt and the reaction conditions employed.

Another approach involves the functionalization of pyrrole (B145914) derivatives. For example, ozonolysis of an N-substituted pyrrole can lead to a ring-opened dialdehyde-amine intermediate, which, upon treatment with hydroxylamine, could theoretically be induced to cyclize into a 1,2-oxazine system, although this pathway is less commonly reported than those starting from isoxazoles.

Ring Contraction-Recyclization Pathways

In contrast to ring expansion, 6H-1,2-oxazines can also be formed from larger heterocyclic systems via ring contraction and recyclization. These transformations often require energetic input, such as heat or light, to drive the fragmentation of the starting ring and subsequent reassembly into the more stable six-membered oxazine system.

A well-documented example is the transformation of certain substituted pyran derivatives. The reaction of a 2H-pyran with nitrosyl chloride can lead to the formation of a nitroso-adduct intermediate. This intermediate can then undergo a cascade of reactions, including ring-opening and subsequent recyclization involving the nitroso group and a part of the original carbon skeleton, to afford a this compound.

Flash vacuum pyrolysis (FVP) is another powerful technique used for these transformations. For example, the FVP of 3,4-diphenyl-1,2,5-oxadiazole (B13105956) 2-oxide (a furoxan) has been shown to result in the extrusion of a nitrile and rearrangement of the remaining fragment to form 3-phenyl-6H-1,2-oxazine. This process involves the cleavage of the N-O and C-C bonds in the furoxan ring, generating highly reactive intermediates that recyclize to the thermodynamically favored six-membered ring.

| Starting Heterocycle | Reaction Type | Key Reagents/Conditions | Result |

|---|---|---|---|

| 3,4-Diphenyl-1,2,5-oxadiazole 2-oxide | Ring Contraction-Recyclization | Flash Vacuum Pyrolysis (FVP), 600 °C | Formation of 3-phenyl-6H-1,2-oxazine |

| Substituted 2H-Pyran | Ring Transformation | Nitrosyl chloride (NOCl), -20 °C | Formation of a substituted this compound |

| 4-Azido-2H-pyran | Thermolysis/Rearrangement | Toluene, Reflux | Nitrene insertion and recyclization to a 1,2-oxazine |

Heteroatom Exchange Strategies

Heteroatom exchange represents a viable, albeit less commonly documented, strategy for the formation of the this compound ring. This approach typically involves the transformation of an existing heterocyclic system into the desired 1,2-oxazine structure by replacing one or more heteroatoms. For instance, a ring-closing metathesis reaction can be a precursor to forming the oxazine core, where subsequent reactions can introduce the nitrogen and oxygen atoms in the correct arrangement. researchgate.net

One conceptual approach could involve the conversion of a suitably substituted dihydropyran. Through a sequence of reactions, such as selective oxidation and subsequent introduction of a nitrogen source like hydroxylamine or its derivatives, the pyran ring's oxygen could be retained while a carbon atom is formally replaced by nitrogen. Another potential pathway could start from a pyridine derivative, where a partial reduction followed by a ring-opening and re-cyclization sequence involving an oxidative step could theoretically lead to a this compound. However, detailed and widely applicable protocols for these specific heteroatom exchange transformations leading to 6H-1,2-oxazines are not extensively covered in recent literature, suggesting that cycloaddition and cyclization reactions remain the more prevalent synthetic routes.

Catalytic Approaches in this compound Synthesis

Catalysis offers powerful and efficient methods for the synthesis of 6H-1,2-oxazines, often providing advantages in terms of yield, selectivity, and milder reaction conditions compared to stoichiometric methods. researchgate.net These approaches can be broadly categorized into transition metal catalysis, organocatalysis, and more recently, photocatalytic and electrocatalytic methodologies.

Transition metals such as palladium and rhodium play a important role in the catalytic synthesis of six-membered heterocycles, including the 1,2-oxazine framework. researchgate.netacs.org These metals can facilitate various transformations, including cycloaddition and cyclization reactions, that are key to forming the oxazine ring. researchgate.net

Palladium-catalyzed reactions: Palladium catalysts are well-known for their ability to mediate a wide range of cross-coupling and cyclization reactions. nih.gov In the context of 1,2-oxazine synthesis, palladium catalysis can be employed in hetero-Diels-Alder reactions. For example, a palladium catalyst can activate a diene or a dienophile, facilitating the [4+2] cycloaddition with a nitrosoalkene to form the this compound ring. While specific examples focusing solely on this compound are not abundant, the general utility of palladium in similar heterocyclic syntheses is well-established. nih.gov

Rhodium-catalyzed reactions: Rhodium catalysts have also been utilized in the synthesis of oxazine derivatives. acs.org One notable example involves the rhodium(II)-catalyzed reaction of N-sulfonyl-1,2,3-triazoles with glycidols. This reaction proceeds through a tandem one-pot process involving an O-H insertion of a rhodium(II) carbene, followed by a Lewis acid-catalyzed intramolecular ring-opening of the epoxide. acs.org Depending on the substitution pattern of the glycidol, this method can selectively yield either six-membered 1,4-oxazines or seven-membered 1,4-oxazepines. acs.org While this specific example leads to 1,4-oxazines, the underlying principles of rhodium-catalyzed carbene chemistry could potentially be adapted for the synthesis of the 1,2-oxazine isomer with appropriate starting materials. Another rhodium-catalyzed approach involves the [3+3]-annulation of cyclic nitronates with vinyl diazoacetates to produce bicyclic nitroso acetals containing a 1,2-oxazine ring. mdpi.com

Here is a table summarizing some transition metal-catalyzed reactions for oxazine synthesis:

| Catalyst | Reactants | Product Type | Reference |

|---|---|---|---|

| Palladium(0) | Allenyl ketones, Organic halides | Substituted furans (related heterocycle) | nih.gov |

| Rhodium(II) | N-sulfonyl-1,2,3-triazoles, Glycidols | 1,4-Oxazines/1,4-Oxazepines | acs.org |

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, and its application in the formation of 1,2-oxazines has been demonstrated. Chiral organocatalysts can promote enantioselective reactions, leading to the formation of optically active 1,2-oxazine derivatives.

A notable example is the organocatalytic enantioselective inverse-electron-demand oxa-Diels-Alder (IEDDA) reaction. rsc.org This reaction between hydroxymaleimides and in situ generated nitrosoalkenes, promoted by an organocatalyst, yields chiral hemiketals containing the 5,6-dihydro-4H-1,2-oxazine skeleton with excellent yields and stereoselectivities. rsc.org Another organocatalytic approach involves the tandem aminoxylation/aza-Michael reaction for the synthesis of tetrahydro-1,2-oxazines. acs.org Furthermore, a highly selective organocatalytic route to chiral 1,2-oxazines starting from ketones has been developed. ccsenet.org

Here is a table summarizing some organocatalytic reactions for 1,2-oxazine synthesis:

| Catalyst Type | Reaction | Product Type | Reference |

|---|---|---|---|

| Chiral Organocatalyst | Inverse-electron-demand oxa-Diels-Alder | Chiral hemiketals with 5,6-dihydro-4H-1,2-oxazine core | rsc.org |

| Organocatalyst | Tandem Aminoxylation/Aza-Michael Reaction | Tetrahydro-1,2-oxazines | acs.org |

Photocatalysis and electrocatalysis represent modern and sustainable approaches to organic synthesis, and their application to the formation of 1,2-oxazine and related heterocyclic structures is an emerging area of interest.

Photocatalytic Methods: Visible-light photocatalysis has been successfully employed for the synthesis of sulfonated benzo[d] researchgate.netresearchgate.netoxazines. lookchem.com This method involves a three-component reaction of N-(2-vinylphenyl)amides, a sulfur dioxide source, and arenediazonium tetrafluoroborates under mild conditions, mediated by a photoredox catalyst. The reaction proceeds through a radical process initiated by the photocatalyst. lookchem.com While this example leads to a benzo[d] researchgate.netresearchgate.netoxazine, the principle of using photoredox catalysis to generate radical intermediates for subsequent cyclization could be adapted for the synthesis of the this compound core. For instance, a multicomponent reaction involving alkenes, a nitrogen source, and an oxygen source under photocatalytic conditions could potentially be designed to construct the 1,2-oxazine ring.

Electrocatalytic Methods: While specific examples of electrocatalytic synthesis of 6H-1,2-oxazines are not prominent in the reviewed literature, the principles of electrosynthesis offer potential avenues. Electrocatalysis can be used to generate reactive intermediates, such as radical ions, under mild conditions. An electrochemical approach could involve the anodic oxidation of a suitable precursor to generate a radical cation that undergoes intramolecular cyclization to form the 1,2-oxazine ring. Conversely, cathodic reduction could be used to generate a radical anion that initiates the cyclization process. The development of such electrocatalytic methods for this compound synthesis remains a promising area for future research.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of 6H-1,2-oxazines is crucial for developing sustainable and environmentally benign processes. These principles focus on aspects such as atom economy, the use of safer solvents, and energy efficiency.

One example of a green approach is the non-catalyzed Hetero Diels-Alder reaction for the synthesis of 1,2-oxazine N-oxide derivatives. researchgate.net This reaction proceeds with full atomic economy and selectivity under mild conditions, avoiding the need for a Lewis acid catalyst. researchgate.net Another green protocol involves the synthesis of bis-oxazine derivatives through an eco-friendly Mannich-type condensation–cyclization reaction in water, which can also be performed under microwave irradiation to reduce reaction times. scispace.com The use of water as a solvent is a significant step towards a more sustainable synthesis. scispace.comtandfonline.com

Furthermore, the development of one-pot syntheses contributes to the principles of green chemistry by reducing the number of purification steps and minimizing waste. The synthesis of this compound derivatives through a one-pot cyclization of ketoximes with terminal acetylenes is an example of such a strategy. ccsenet.orgccsenet.org

Here is a table summarizing some green chemistry approaches in oxazine synthesis:

| Green Principle | Synthetic Approach | Key Features | Reference |

|---|---|---|---|

| Atom Economy, Catalyst-free | Non-catalyzed Hetero Diels-Alder | Full atomic economy, mild conditions | researchgate.net |

| Green Solvent, Energy Efficiency | Mannich-type condensation–cyclization | Water as solvent, microwave irradiation | scispace.com |

Reactivity and Transformational Chemistry of 6h 1,2 Oxazine

Reactivity at the Oxazine (B8389632) Nitrogen Atom

The nitrogen atom in the 6H-1,2-oxazine ring is a key site for various chemical transformations, including alkylation, acylation, oxidation, and reduction. These reactions are fundamental to modifying the structure and properties of the oxazine core.

N-Alkylation and N-Acylation Reactions

N-alkylation of 1,2-oxazine derivatives has been explored to introduce various alkyl groups onto the nitrogen atom. rsc.orgcore.ac.uk For instance, the N-alkylation of primary Diels-Alder adducts of 3,6-dihydro-1,2-oxazines has been successfully carried out with alkyl groups such as methyl, ethyl, isopropyl, and benzyl. rsc.org In some cases, specialized catalysts like bismuth oxide (Bi2O3) have been employed to facilitate N-alkylation reactions, particularly when traditional bases like potassium carbonate cause decomposition of the starting material. core.ac.uk

N-acylation of the oxazine nitrogen provides a route to N-acyl derivatives. While direct acylation with common reagents like acetic anhydride (B1165640) or acetyl chloride can be challenging, a mixture of acetic anhydride and acetyl bromide has been shown to efficiently N-acetylate 5,6-dihydro-4H-1,2-oxazines. thieme-connect.com This transformation is believed to proceed through the formation of a cationic intermediate that facilitates the acetylation. thieme-connect.com A tandem acylation/ rsc.orgrsc.org-rearrangement of 1,2-oxazine N-oxides has also been developed as a key step in the asymmetric synthesis of complex molecules. acs.org

Table 1: Examples of N-Alkylation and N-Acylation of 1,2-Oxazine Derivatives

| Starting Material | Reagent(s) | Product | Reference |

|---|---|---|---|

| 3,6-dihydro-1,2-oxazine adducts | MeI, EtI, PriBr, BzCl | N-alkyl-substituted derivatives | rsc.org |

| 3-(bromomethyl)-4a,5,6,7,8,8a-hexahydro-4-phenyl-4H-benzo[e] clockss.orgthieme-connect.comoxazine | 1-(4-methoxyphenyl)piperazine, Bi2O3 | N-alkylated piperazine (B1678402) derivative | core.ac.uk |

| 5,6-dihydro-4H-1,2-oxazines | Ac2O, AcBr | N-acetyl-5,6-dihydro-2H-oxazines | thieme-connect.com |

| 1,2-oxazine N-oxide | Acylating agent | Rearranged acylated product | acs.org |

N-Oxidation and Reduction Processes

The nitrogen atom of the 1,2-oxazine ring can undergo oxidation to form N-oxides. sci-hub.se This transformation is significant as 1,2-oxazine N-oxides, also known as cyclic nitronates, are versatile intermediates in organic synthesis. sci-hub.se For example, 6-amino substituted 4H-1,2-oxazine N-oxides can be cleaved to nitroalkyl enamines, which can be further hydrolyzed to nitroketones. sci-hub.se A flavin-dependent monooxygenase has been shown to catalyze N-oxidation to form an N-oxide intermediate, which then undergoes a clockss.orgthieme-connect.com-Meisenheimer rearrangement to construct the 1,2-oxazine core in the biosynthesis of paeciloxazine. acs.org

Reduction of the N-O bond in 1,2-oxazines is a common transformation that leads to various ring-opened or rearranged products. sci-hub.se The facile cleavage of the N-O bond is a key feature of their chemistry. sci-hub.se Reagents like lithium aluminum hydride (LiAlH4) and sodium borohydride (B1222165) (NaBH4) have been used for the reduction of 1,2-oxazine derivatives. sci-hub.se For example, reduction of 6-allyl substituted 6H-1,2-oxazines with LiAlH4 can yield a ketone through a proposed mechanism involving a 1,4-hydride addition followed by cycloreversion. sci-hub.se Similarly, sodium cyanoborohydride (NaBH3CN) in acetic acid is an efficient system for the reduction of 6-silyloxy-4H-1,2-oxazines to tetrahydro-2H-1,2-oxazines. sci-hub.sefu-berlin.de

Table 2: N-Oxidation and Reduction Reactions of 1,2-Oxazines

| Reaction Type | Starting Material | Reagent(s) | Product Type | Reference |

|---|---|---|---|---|

| N-Oxidation | Tertiary amine precursor | Flavin-dependent monooxygenase | 1,2-Oxazine N-oxide | acs.org |

| Reduction | 6-allyl substituted this compound | LiAlH4 | Ketone | sci-hub.se |

| Reduction | 6-silyloxy-4H-1,2-oxazine | NaBH3CN / AcOH | Tetrahydro-2H-1,2-oxazine | sci-hub.sefu-berlin.de |

| Reduction | 1,2-Oxazine N-oxides (cyclic nitronates) | Zn/AcOH | Diones (after oxidation) | sci-hub.se |

Reactivity at the Oxazine Oxygen Atom

The oxygen atom of the this compound ring can participate in coordination with metal centers, influencing the chemical environment and reactivity of the resulting complexes.

Reactivity of the Unsaturated Ring System

The double bonds within the this compound ring system make it susceptible to various reactions, particularly nucleophilic additions.

Nucleophilic Addition Reactions

6H-1,2-oxazines can react with nucleophiles, often in the presence of a Lewis acid. clockss.orgthieme-connect.com The reaction of 6-methoxy-6H-1,2-oxazines with nucleophiles in the presence of Lewis acids leads to the substitution of the 6-methoxy group, affording a variety of 6-substituted 6H-1,2-oxazines. thieme-connect.com This transformation is proposed to proceed through an intermediate azapyrylium ion (1,2-oxazin-1-ium ion). clockss.orgthieme-connect.com Silylated nucleophiles and electron-rich aromatic compounds have been shown to be effective in this reaction. thieme-connect.com

Nucleophilic addition can also occur at other positions of the oxazine ring system. For example, the nucleophilic addition of dimethylsulfoxonium methylide to the C=N bond of an α,β-unsaturated nitrone leads to the formation of a 3,6-dihydro-2H-1,2-oxazine. nii.ac.jp Furthermore, tandem nucleophilic addition and transesterification reactions have been developed to synthesize the 2H-tetrahydro-4,6-dioxo-1,2-oxazine ring system. acs.org

Table 3: Nucleophilic Addition Reactions to 1,2-Oxazine Systems

| Oxazine System | Nucleophile | Conditions | Product | Reference |

|---|---|---|---|---|

| 6-methoxy-6H-1,2-oxazines | Silylated nucleophiles, electron-rich arenes | Lewis acid | 6-substituted 6H-1,2-oxazines | thieme-connect.com |

| α,β-unsaturated nitrone | Dimethylsulfoxonium methylide | THF, 40 °C | 3,6-dihydro-2H-1,2-oxazine | nii.ac.jp |

| Nitrones | Organozinc reagents | Mild conditions | 2H-tetrahydro-4,6-dioxo-1,2-oxazine | acs.org |

| 6H-1,2-oxazines | Trimethylsilyl (B98337) cyanide, triethylphosphite | Lewis acid | γ-lactams | clockss.org |

Cycloaddition Reactions Involving the this compound Ring as a Dienophile or Diene

While the hetero-Diels-Alder reaction is a primary method for synthesizing the 1,2-oxazine ring, the pre-formed this compound core can also participate in cycloaddition reactions, typically acting as a masked diene. clockss.org A notable example is the Lewis acid-mediated reaction with alkynes to form highly substituted pyridines. clockss.orgbeilstein-journals.org

In this transformation, the this compound is treated with a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), which promotes the formation of a transient azapyrylium cation. clockss.org This reactive intermediate then functions as the diene component in an inverse-electron-demand Diels-Alder reaction with an alkyne. The resulting bicyclic adduct is unstable and undergoes a retro-Diels-Alder reaction, extruding a formyl cation (or its equivalent) to yield the final, aromatized pyridine (B92270) product. clockss.org

This sequence demonstrates the utility of 6H-1,2-oxazines as diene precursors in cycloaddition cascades for the synthesis of complex aromatic heterocycles. clockss.orgbeilstein-journals.org

Table 1: Pyridine Synthesis via this compound Cycloaddition

| This compound Precursor | Alkyne | Lewis Acid | Major Pyridine Product | Ref |

| 3-Phenyl-6-methyl-6H-1,2-oxazine | Propargyltrimethylsilane | BF₃·OEt₂ | 2,4-Dimethyl-6-phenylpyridine-3-carbaldehyde | clockss.org |

| Ethyl 6-methyl-6H-1,2-oxazine-3-carboxylate | Propargyltrimethylsilane | BF₃·OEt₂ | Pyridine-3-carbaldehyde derivative | clockss.org |

Radical Reactions on the this compound Core

Direct radical reactions on the this compound core are not extensively documented in the literature. However, related studies suggest the plausibility of such transformations. For instance, a radical cascade reaction has been developed for the synthesis of 6H-1,3-oxazin-6-ones, which are structural isomers of 1,2-oxazines. researchgate.netrsc.org

This reaction, mediated by tributyltin hydride (Bu₃SnH), proceeds through the formation of a 2-azabuta-1,3-dien-4-oxyl radical intermediate. rsc.org The formation and subsequent cyclization of this type of radical intermediate indicate that the N-O bond and the conjugated system within similar heterocyclic frameworks are susceptible to homolytic cleavage and recombination under radical conditions. rsc.org While this example does not involve a pre-formed this compound, it supports the potential for radical-mediated ring-opening and transformation pathways within this class of compounds.

Ring-Opening and Ring-Transformation Reactions of 6H-1,2-Oxazines

The inherent strain and the weak N-O bond in the this compound ring make it susceptible to various ring-opening and ring-transformation reactions under hydrolytic, thermal, or photochemical conditions.

Hydrolytic Ring-Opening Mechanisms

Acid-catalyzed hydrolysis of this compound derivatives can lead to different ring-opened products, depending on the substitution pattern and reaction conditions. The initial step typically involves protonation of the nitrogen or oxygen atom, which facilitates the cleavage of the N-O or C-O bond.

For example, the hydrolysis of 6-alkoxy-3-aryl-6-trimethylsilyloxy-5,6-dihydro-4H-1,2-oxazines with aqueous hydrochloric acid can yield either 3-aryl-5,6-dihydro-4H-1,2-oxazin-6-ones or, through complete ring fission, 4-aryl-4-(hydroxyimino)butyric acid esters. psu.edu In another case, treatment of a silylmethyl-substituted 1,2-oxazine with a catalytic amount of perchloric acid (HClO₄) results in ring cleavage to produce an unsaturated ketone. sci-hub.se

Thermally and Photochemically Induced Ring Transformations

Both heat and light can induce profound transformations of the this compound skeleton, often leading to the formation of other heterocyclic systems or acyclic products.

Photolysis is a key method for generating certain 1,2-oxazines. The irradiation of 2-azidopyridine (B1249355) 1-oxides at room temperature induces nitrogen elimination and ring-opening, followed by an electrocyclic ring-closure to afford 6-cyano-6H-1,2-oxazines in high yields. rsc.orgrsc.org These photochemically generated oxazines can then undergo further thermal rearrangement. Upon heating, the 6-cyano-1,2-oxazine isomerizes to a 2-cyano-1-hydroxypyrrole. rsc.org

Thermolysis of fused this compound systems can also lead to stable aromatic products. Pyrolysis of 3-arylcyclopent[e]oxazines above 200 °C yields 2-arylpyridines. rsc.org The proposed mechanism involves tautomerization from the 4H- to the 2H-oxazine, followed by homolytic cleavage of the weak N-O bond and subsequent rearrangement and aromatization. rsc.org Similarly, thermolysis of 1,2-oxazine-3,6-diones has been shown to produce β-lactams. sci-hub.se

Table 2: Examples of Thermal and Photochemical Transformations

| Starting Material | Conditions | Major Product(s) | Ref |

| 2-Azidopyridine 1-oxide | Photolysis (350 nm), Benzene, RT | 6-Cyano-1,2-oxazine | rsc.org |

| 6-Cyano-1,2-oxazine | Thermolysis | 2-Cyano-1-hydroxypyrrole | rsc.org |

| 3-Arylcyclopent[e]oxazine | Pyrolysis (>200 °C) | 2-Arylpyridine | rsc.org |

| 1,2-Oxazine-3,6-dione | Thermolysis or Photolysis | β-Lactam | sci-hub.se |

Base-Mediated and Acid-Mediated Ring Fission

The this compound ring can be cleaved under both acidic and basic conditions, representing a key pathway for its conversion into functionalized acyclic or alternative cyclic structures.

Acid-Mediated Fission: As noted previously, acids readily promote the cleavage of the N-O bond. nih.gov The treatment of 5,6-dihydro-4H-1,2-oxazines with acids like trifluoroacetic acid can result in ring-opening to yield functionalized oximes. rsc.orgresearchgate.net For instance, the furo-oxazine derivative (2) is cleaved by acid to give α-(2-furyl)acetophenone oxime. rsc.org The specific outcome depends heavily on the substrate; the acid-catalyzed rearrangement of a cyclopent[e]oxazine derivative gives a spiro-isomer via C-O bond cleavage, highlighting the competition between different cleavage pathways. rsc.org

Base-Mediated Fission: Base-catalyzed ring-opening is also a known transformation. Furo-oxazines, formed from the cycloaddition of nitrosoalkenes and furans, react with the strong, non-nucleophilic base 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). rsc.org The reaction is proposed to proceed via an initial base-catalyzed elimination to form a this compound intermediate. This intermediate then undergoes a second base-catalyzed elimination, which cleaves the oxazine ring to ultimately afford 2-acetylpyridines. rsc.org This demonstrates a pathway where the this compound is a transient species in a base-mediated ring-transformation cascade.

Rearrangements of this compound Derivatives

Rearrangement reactions provide a powerful avenue for converting the this compound scaffold into other valuable heterocyclic structures. These transformations are often driven by the release of ring strain and the formation of more stable aromatic or pseudo-aromatic systems.

As discussed, the thermal conversion of 3-arylcyclopent[e]oxazines into 2-arylpyridines is a significant rearrangement. rsc.org Likewise, the thermal isomerization of photochemically generated 6-cyano-1,2-oxazines into 2-cyano-1-hydroxypyrroles is a key rearrangement pathway. rsc.org

Acid catalysis can also induce unique rearrangements. While some acid treatments lead to complete ring fission (Section 3.4.3), others can promote skeletal reorganization. The conversion of a cyclopent[e]oxazine into a spiro-fused isomer upon treatment with acid is a prime example of such a rearrangement, proceeding through cleavage and re-formation of the C-O bond at a different position. rsc.org

Furthermore, adducts formed from 6H-1,2-oxazines can undergo sigmatropic rearrangements. For example, an adduct formed by the reaction of a this compound with trimethylsilyl azide (B81097) undergoes a rsc.orgrsc.org sigmatropic rearrangement followed by a retro-Diels-Alder reaction, ultimately fragmenting the structure. clockss.org

Sigmatropic Rearrangements

Sigmatropic rearrangements are pericyclic reactions involving the migration of a sigma bond across a π-electron system. chemistrylearner.comwikipedia.orghcpgcollege.edu.in In the context of this compound chemistry, beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangements are particularly noteworthy.

Detailed research has shown that upon O-acylation, 5,6-dihydro-4H-1,2-oxazine-N-oxides can undergo a beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangement to yield the corresponding 5,6-dihydro-4H-1,2-oxazine derivatives. researchgate.net This transformation highlights the utility of the N-oxide functionality in facilitating rearrangements. A tandem acylation/ beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangement of a 1,2-oxazine-N-oxide was a key step in the asymmetric synthesis of a potent phosphodiesterase 4 (PDE4) inhibitor developed by GlaxoSmithKline. mdpi-res.com

Furthermore, the generation of an azapyrylium ion from a this compound in the presence of trimethylsilyl azide leads to an adduct that can undergo a beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangement. clockss.org This rearrangement occurs readily, even at room temperature, and is followed by a retro-Diels-Alder reaction. clockss.org Computational studies using Density Functional Theory (DFT) have been employed to analyze facile beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangements within certain 1,2-oxazine cycloadducts, providing deeper insight into the reaction mechanisms. researchgate.net The Cope and Claisen rearrangements are the most common types of beilstein-journals.orgbeilstein-journals.org sigmatropic rearrangements. libretexts.org One adduct of the reaction between nitrosocarbonylbenzene and ergosteryl acetate (B1210297) readily undergoes a beilstein-journals.orgbeilstein-journals.orgsigmatropic rearrangement to give a 3-phenyl-5,6-dihydro-1,4,2-dioxazine. rsc.org

While beilstein-journals.orgbeilstein-journals.org and clockss.orgbeilstein-journals.org sigmatropic shifts are also known pericyclic reactions, their specific application to the this compound core is less documented in the reviewed literature. chemistrylearner.comlibretexts.orgaklectures.com

Anionic and Cationic Rearrangements

The this compound ring is susceptible to both acid and base-catalyzed rearrangements, often leading to significant structural transformations.

Cationic Rearrangements: Acid-catalyzed rearrangements of 6-alkoxy-5,6-dihydro-4H-1,2-oxazines have been shown to proceed via cleavage of the C-6 to oxygen bond. rsc.org The outcome of this ring-opening is highly dependent on the substituents. For instance, 3-phenyl-substituted 6-ethoxy-5,6-dihydro-4H-1,2-oxazine rearranges to a nitrone in methanolic HCl. rsc.org In contrast, 3-acyl-substituted analogs are converted into 3-alkoxypyridine 1-oxides under similar conditions. rsc.org Semi-empirical MNDO calculations on the gas-phase acid-catalyzed rearrangement of 3-acetyl-6-ethoxy-5,6-dihydro-4H-1,2-oxazine suggest a stepwise mechanism involving protonation of the ring oxygen, followed by C–O bond cleavage. journalijar.comjournalijar.com This can lead to the formation of a five-membered nitrone or, through further steps, a pyridine N-oxide cation. journalijar.comjournalijar.com Lewis acid hydrolysis of 6-alkoxy substituted 1,2-oxazines can also lead to nitrones. sci-hub.se

Anionic and Reductive Rearrangements: Under basic conditions or with reducing agents, 6H-1,2-oxazines can undergo ring contraction. Treatment of certain 6H-1,2-oxazines with lithium aluminum hydride (LiAlH₄) results in a rearrangement to form aziridines, a transformation that bears resemblance to a Neber rearrangement. sci-hub.se Similarly, N-acylated 1,2-oxazines can be reductively rearranged to amido alcohols using samarium(II) iodide (SmI₂). sci-hub.se

Base-catalyzed ring contraction has also been observed in more complex systems. For example, bicyclic unsaturated nitroso acetals, derived from the rhodium(II)-catalyzed reaction of 5,6-dihydro-4H-1,2-oxazine N-oxides, undergo ring contraction to form pyrrole-annulated oxazines when treated with a base like DBU in the presence of an alcohol. nih.govmdpi.com

Metal-Mediated and Catalyzed Reactions of 6H-1,2-Oxazines (excluding synthesis)

The functionalization of the this compound core has been effectively achieved through various metal-catalyzed cross-coupling reactions, significantly expanding its synthetic utility.

Palladium-Catalyzed Reactions: Palladium catalysis has been extensively used for the modification of halogenated 6H-1,2-oxazines. beilstein-journals.orgbeilstein-journals.org 4-Bromo-6H-1,2-oxazines are valuable precursors that readily participate in Suzuki and Sonogashira coupling reactions. beilstein-journals.orgresearchgate.net

Suzuki Coupling: The reaction of 4-bromo-6H-1,2-oxazines with arylboronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base affords 4-aryl-substituted 6H-1,2-oxazines in good yields. beilstein-journals.org

Sonogashira Coupling: Similarly, the coupling of 4-bromo-6H-1,2-oxazines with terminal alkynes, catalyzed by complexes such as PdCl₂(PPh₃)₂ in the presence of a copper(I) co-catalyst, provides access to 4-alkynyl-substituted derivatives. beilstein-journals.org

These palladium-catalyzed methods have also been applied to 5-iodo-3,6-dihydro-2H-1,2-oxazines, enabling the introduction of various functionalities at the C-5 position through Sonogashira, Heck, and Suzuki reactions. researchgate.net

Rhodium-Catalyzed Reactions: Rhodium catalysts have been employed in transformations of 1,2-oxazine derivatives, particularly their N-oxides. A rhodium(II)-catalyzed reaction of 5,6-dihydro-4H-1,2-oxazine N-oxides with vinyl diazoacetates leads to a [3+3]-annulation, forming bicyclic nitroso acetals. nih.govmdpi.com While this is a synthetic application, the resulting products are substrates for further base-catalyzed rearrangements as mentioned previously. nih.govmdpi.com

The following table summarizes the key metal-catalyzed reactions of this compound derivatives.

| Reaction Type | Substrate | Catalyst/Reagents | Product Type | Ref. |

| Suzuki Coupling | 4-Bromo-6H-1,2-oxazine | Pd(PPh₃)₄, Na₂CO₃ | 4-Aryl-6H-1,2-oxazine | beilstein-journals.org |

| Sonogashira Coupling | 4-Bromo-6H-1,2-oxazine | PdCl₂(PPh₃)₂, CuI, Et₃N | 4-Alkynyl-6H-1,2-oxazine | beilstein-journals.org |

| Heck Coupling | 5-Iodo-3,6-dihydro-2H-1,2-oxazine | Palladium Catalyst | 5-Alkenyl-3,6-dihydro-2H-1,2-oxazine | researchgate.net |

| [3+3] Annulation | 5,6-Dihydro-4H-1,2-oxazine N-oxide | Rh(II) octanoate (B1194180) | Bicyclic Nitroso Acetal (B89532) | nih.govmdpi.com |

Derivatization and Functionalization Strategies for 6h 1,2 Oxazines

Direct Functionalization of the 6H-1,2-Oxazine Ring

Directly modifying the C-H and C=C bonds of the this compound ring is a primary strategy for introducing molecular complexity. Methodologies include advanced C-H activation techniques and classical halogenation reactions, which provide key intermediates for subsequent transformations.

Direct C-H functionalization via transition-metal catalysis is a powerful, atom-economical method for forming new carbon-carbon bonds. mdpi.comnih.gov While this field has seen significant growth, its application directly to the parent this compound ring is not yet extensively documented. However, the potential of this strategy is demonstrated in related, more complex systems.

Rhodium(III)-catalyzed C-H activation has been successfully applied to the annulation of 3-Aryl-2H-benzo[b] mdpi.combeilstein-journals.orgoxazines with alkynes. researchgate.net In these reactions, the imine moiety of the benzoxazine (B1645224) ring acts as a directing group, guiding the catalyst to activate a specific C-H bond on the aryl substituent, leading to the synthesis of novel spirocyclic benzoxazine-indenes. researchgate.net Similarly, Rh(III) catalysis has been used for the C-H activation and annulation of various nitrogen-containing heterocycles, such as indoles and nitrones, often employing directing groups to control regioselectivity. rsc.orgnih.gov These examples in related heterocyclic systems underscore the future potential for developing direct C-H functionalization methods for the simpler this compound core.

A more established method for the direct functionalization of the this compound ring is the halogenation of the C4-C5 double bond. researchgate.net This approach provides valuable halogenated intermediates that are primed for further derivatization, particularly through cross-coupling reactions. beilstein-journals.orgresearchgate.net

Bromination of 6H-1,2-oxazines can be efficiently achieved in a one-pot procedure. researchgate.net The process typically involves the addition of bromine across the C4-C5 double bond at low temperatures, followed by in-situ elimination of hydrogen bromide (HBr) using a base like triethylamine (B128534) (Et₃N). researchgate.netbeilstein-journals.org This method can yield both 4-bromo-6H-1,2-oxazines and 4,5-dibromo-substituted by-products, with the product distribution being controllable to some extent. researchgate.net Chlorination can be performed using a similar strategy. beilstein-journals.org

| Substrate (1) | Reagent 1 | Reagent 2 | Product (2) | Yield | Reference |

| 3-phenyl-6-ethoxy-6H-1,2-oxazine | Br₂ in Et₂O | Et₃N | 4-bromo-6-ethoxy-3-phenyl-6H-1,2-oxazine | 69% | researchgate.net |

| 3-methyl-6-ethoxy-6H-1,2-oxazine | Br₂ in Et₂O | Et₃N | 4-bromo-6-ethoxy-3-methyl-6H-1,2-oxazine | 73% | researchgate.net |

| 3-phenyl-6-ethoxy-6H-1,2-oxazine | Cl₂ in Et₂O | Et₃N | 4-chloro-6-ethoxy-3-phenyl-6H-1,2-oxazine | 55% | beilstein-journals.org |

Table 1: Examples of Halogenation Reactions on this compound Scaffolds.

Functional Group Interconversions on this compound Scaffolds

Once a substituted this compound is obtained, a wide array of functional group interconversions can be performed. These transformations modify existing substituents or alter the core structure through ring-opening or rearrangement, providing access to a rich diversity of molecular architectures.

A prominent application of the halogenated oxazines described above is their use in palladium-catalyzed cross-coupling reactions. Both Suzuki and Sonogashira couplings have been successfully performed on 4-bromo-6H-1,2-oxazines to introduce new aryl and alkynyl substituents at the C4 position. beilstein-journals.orgresearchgate.net These reactions demonstrate the conversion of a C-Br bond to a new C-C bond, significantly expanding the accessible derivatives. researchgate.net

| Substrate | Coupling Partner | Catalyst System | Product | Yield | Reference |

| 4-bromo-6-ethoxy-3-phenyl-6H-1,2-oxazine | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 4-phenyl-6-ethoxy-3-phenyl-6H-1,2-oxazine | 82% | researchgate.net |

| 4-bromo-6-ethoxy-3-phenyl-6H-1,2-oxazine | 1-Hexyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 4-(hex-1-yn-1-yl)-6-ethoxy-3-phenyl-6H-1,2-oxazine | 85% | researchgate.net |

| 4-bromo-6-ethoxy-3-methyl-6H-1,2-oxazine | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 4-phenyl-6-ethoxy-3-methyl-6H-1,2-oxazine | 77% | researchgate.net |

Table 2: Palladium-Catalyzed Cross-Coupling Reactions of 4-Bromo-6H-1,2-oxazines.

Other important interconversions focus on the inherent reactivity of the oxazine (B8389632) ring itself. The weak N-O bond is susceptible to reductive cleavage, a widely used method for converting 1,2-oxazines into valuable 1,4-amino alcohols or pyrrolidine (B122466) derivatives. beilstein-journals.orgsci-hub.se The enol ether double bond can undergo hydroboration followed by oxidation to introduce a hydroxyl group at the C5 position. iupac.org Furthermore, the entire scaffold can be rearranged; for instance, Lewis acid-mediated reactions of 6H-1,2-oxazines with alkynes can lead to the formation of highly substituted pyridines. beilstein-journals.orgresearchgate.net

Introduction of Chirality into this compound Structures

Creating stereochemically defined 1,2-oxazines is of significant interest for the synthesis of enantiopure compounds. The primary strategies involve asymmetric synthesis, where chirality is established during the formation of the ring, and the use of chiral auxiliaries to direct the stereochemical outcome of a reaction.

Asymmetric synthesis of the 1,2-oxazine ring is most commonly achieved through hetero-Diels-Alder reactions. sci-hub.se These cycloadditions can be rendered asymmetric by using chiral dienes, chiral nitroso compounds, or, more powerfully, chiral catalysts. sci-hub.se A notable example is the copper-catalyzed asymmetric propargylation of an oxime, which generates an enantioenriched N-hydroxyamino ester. This intermediate is then used in a diastereoselective intramolecular cyclization to construct the bicyclic tetrahydro-1,2-oxazine core of the natural product gliovirin (B10782653).

Another approach involves the [3+3] cyclization of lithiated alkoxyallenes with enantiopure nitrones derived from carbohydrates. iupac.org This method allows for the synthesis of highly functionalized, enantiopure 1,2-oxazine derivatives, which serve as precursors for carbohydrate mimetics. iupac.org

Chiral auxiliaries are frequently employed to control the stereochemistry of reactions that form or modify the 1,2-oxazine ring. These auxiliaries are chiral molecules that are temporarily incorporated into a reactant to guide the formation of a specific stereoisomer.

Carbohydrate-based auxiliaries have proven particularly effective. For instance, alkoxyallene derivatives bearing auxiliaries derived from diacetoneglucose or diacetonefructose have been used in asymmetric hetero-Diels-Alder reactions with nitroso alkenes. sci-hub.se The bulky carbohydrate auxiliary directs the approach of the dienophile, leading to the formation of the this compound product with high diastereoselectivity. sci-hub.se Similarly, nitrones derived from L-erythronolactone have been used as chiral precursors in reactions with lithiated alkoxyallenes to produce enantiopure 3,6-dihydro-2H-1,2-oxazines. lodz.pl In some cases, while the initial cyclization may only have moderate diastereoselectivity, the diastereomers can be separated chromatographically, providing access to both enantiomeric series. lodz.pl

| Reaction Type | Chiral Auxiliary Source | Key Reactants | Stereochemical Outcome | Reference |

| Hetero Diels-Alder | Diacetoneglucose | Alkoxyallene, Nitroso alkene | Diastereomeric ratio ~90:10 | sci-hub.se |

| Hetero Diels-Alder | Diacetonefructose | Alkoxyallene, Nitroso alkene | Good efficiency, complementary to glucose auxiliary | sci-hub.se |

| [3+3] Cyclization | L-erythronolactone | Nitrone, Lithiated methoxyallene | Moderate diastereoselectivity, allows separation | lodz.pl |

| Hetero Diels-Alder | (R,R)-Diisopropyl tartrate (DIPT) | Nitrosobenzene, Dienol | High enantioselectivity (up to 92% ee) |

Table 3: Examples of Chiral Auxiliaries Used in the Synthesis of Chiral 1,2-Oxazine Structures.

Resolution Techniques for Enantiomer Separation

The separation of enantiomers from a racemic mixture, a process known as resolution, is a critical step in asymmetric synthesis, particularly for applications where a single enantiomer is desired. For this compound derivatives, various resolution techniques have been explored, primarily focusing on chromatographic methods and the formation of diastereomers.

Chromatographic Separation

Chromatographic techniques are powerful tools for the analytical and preparative separation of enantiomers. For this compound derivatives, High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) have proven to be effective. plos.orgnih.gov

High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is a widely used method for the separation of enantiomers of 1,2-oxazine derivatives. semanticscholar.org The success of this technique relies on the use of chiral stationary phases (CSPs) that interact differently with each enantiomer, leading to different retention times. Studies have shown that CSPs based on polysaccharide derivatives, particularly those with an amylose (B160209) backbone, are more effective for the separation of 3,6-dihydro-2H-1,2-oxazines than those based on cellulose. rsc.org

Research on the solid-phase synthesis of 3,6-dihydro-1,2-oxazine derivatives utilized amylose-based columns for chiral separation. plos.org While HPLC successfully separated several oxazine derivatives, the analyses could be lengthy, and in some cases, complete resolution was not achieved. plos.orgsemanticscholar.org For instance, one study reported that while most derivatives were separated, some racemic mixtures had a resolution factor (Rs) lower than the standard 1.5, and one derivative could not be resolved at all using the tested HPLC columns. plos.org

Supercritical Fluid Chromatography (SFC):

Supercritical Fluid Chromatography has emerged as a highly efficient alternative to HPLC for the chiral separation of 1,2-oxazine derivatives. nih.gov SFC offers significantly shorter analysis times and has been shown to be effective for all studied derivatives, even those that were difficult to separate by HPLC. plos.orgsemanticscholar.org

In a comparative study, SFC analyses were up to 10 times faster than HPLC, with analysis times between 7 and 9 minutes, while maintaining or improving the resolution. semanticscholar.org For example, a derivative that could not be resolved by HPLC was successfully separated using SFC with a resolution factor of 1.83. plos.orgsemanticscholar.org The conditions developed for both HPLC and SFC were also found to be suitable for analyzing crude reaction mixtures, allowing for efficient monitoring of stereoselective syntheses. nih.govsemanticscholar.org

The tables below summarize the findings of a comparative study on the chiral separation of specific 1,2-oxazine derivatives using HPLC and SFC. plos.orgplos.org

Table 1: Chiral HPLC Separation Results for Selected 1,2-Oxazine Derivatives

| Compound | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Retention Times (min) | Resolution (Rs) |

|---|---|---|---|---|---|

| 11(1,1,3) | CHIRALPAK IA | Heptane/2-Propanol (80/20) | 1.0 | 17.1, 20.9 | 2.05 |

| 12(1,1,3) | CHIRALPAK IA | Heptane/2-Propanol (80/20) | 1.0 | 25.4, 28.5 | 1.40 |

| 12(4,1,1) | CHIRALPAK IA | Heptane/2-Propanol (80/20) | 1.0 | 22.5 | No Separation |

Data sourced from a study on the chiral analysis of 1,2-oxazine derivatives. plos.org

Table 2: Chiral SFC Separation Results for Selected 1,2-Oxazine Derivatives

| Compound | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Retention Times (min) | Resolution (Rs) |

|---|---|---|---|---|---|

| 11(1,1,3) | CHIRALPAK IA | CO₂/Methanol (85/15) | 3.0 | 5.4, 6.2 | 2.20 |

| 12(1,1,3) | CHIRALPAK IA | CO₂/Methanol (85/15) | 3.0 | 6.8, 7.6 | 1.83 |

| 12(4,1,1) | CHIRALPAK IA | CO₂/Methanol (85/15) | 3.0 | 7.9, 8.8 | 1.83 |

Data sourced from a study on the chiral analysis of 1,2-oxazine derivatives. plos.org

Diastereomeric Resolution

Another common strategy for resolving enantiomers is to convert them into a mixture of diastereomers, which have different physical properties and can be separated by standard techniques like fractional crystallization or chromatography. spcmc.ac.in This is achieved by reacting the racemic mixture with a single enantiomer of a chiral resolving agent. spcmc.ac.in

In the context of oxazine-related structures, this principle has been applied effectively. For example, racemic 2,2',7,7'-tetrahydroxy-1,1'-binaphthyl was converted into a diastereomeric mixture of bis-oxazines. nih.gov These diastereomers were then separated by physical methods such as crystallization or column chromatography. nih.gov

A similar concept, dynamic diastereoselective crystallization, has been used for related heterocyclic systems. oup.com This technique involves the epimerization of one diastereomer into the other in solution, coupled with the crystallization of the less soluble diastereomer, driving the equilibrium towards the formation of a single solid product. oup.com While not explicitly reported for 6H-1,2-oxazines themselves, this method has been successfully applied to naphthoxazines, which were separated via reversible epimerization and crystallization. oup.com

Enzymatic Resolution

Enzymatic resolution is a technique that uses the stereoselectivity of enzymes to differentiate between enantiomers. numberanalytics.com This method typically involves the selective transformation of one enantiomer in a racemic mixture into a new compound, which can then be easily separated from the unreacted enantiomer. numberanalytics.com Lipases are a common class of enzymes used for this purpose. numberanalytics.com

While specific examples of enzymatic resolution applied directly to the this compound core are not extensively detailed in the provided search context, the technique has been used on related precursors. For instance, the kinetic resolution of benzoin (B196080) using lipase (B570770) has been a key step in the asymmetric synthesis of a 4-benzyloxy-5,6-diphenyl-2,3,5,6-tetrahydro-4H-oxazine-2-one. acs.org Furthermore, enzymatic resolution of a racemic alcohol was a crucial step in a synthetic route involving a 1,2-oxazine intermediate derived from a nitrosocarbonyl hetero-Diels-Alder reaction. nih.gov These examples highlight the potential of enzymatic methods as a viable strategy for obtaining enantiomerically pure 1,2-oxazine derivatives.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 6h 1,2 Oxazines

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Complex 6H-1,2-Oxazine Structures

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules, including 6H-1,2-oxazines. weebly.comslideshare.net It provides a wealth of information regarding the connectivity and spatial arrangement of atoms within a molecule. weebly.comlibretexts.org For complex structures, one-dimensional (1D) NMR spectra can become crowded and difficult to interpret, necessitating the use of more advanced, multi-dimensional techniques. weebly.com

The structural identity of this compound derivatives is often established using a combination of 1H NMR, 13C NMR, and other spectroscopic methods. ccsenet.orgorientjchem.org In the 1H NMR spectra of this compound derivatives, characteristic signals can be observed. For instance, the protons on the oxazine (B8389632) ring typically appear as a doublet, a doublet of doublets, and a multiplet for the protons at positions 4, 5, and 6, respectively. ccsenet.org The 13C NMR spectra also show consistent signals for the newly formed ring carbons, with C6 appearing in the range of δ 82.4-89.9 ppm, and C5, C4, and C3 appearing in the regions of 90.1, 110.9, and 156.2 ppm, respectively. ccsenet.org

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org Cross-peaks in a COSY spectrum indicate which protons are neighbors in the molecular structure. numberanalytics.comlibretexts.org

Heteronuclear Single Quantum Coherence (HSQC): HSQC is a powerful technique that correlates the chemical shifts of protons with directly attached heteronuclei, such as 13C or 15N. creative-biostructure.comnumberanalytics.com Each cross-peak in an HSQC spectrum represents a direct bond between a proton and a heteronucleus. creative-biostructure.com This is invaluable for assigning the signals of carbon atoms that bear protons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about long-range couplings between protons and heteronuclei, typically over two to four bonds. creative-biostructure.comnumberanalytics.com This is crucial for establishing the connectivity of different parts of a molecule, including quaternary carbons and heteroatoms. creative-biostructure.com

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is used to identify protons that are close to each other in space, regardless of whether they are directly bonded. creative-biostructure.com Strong NOE cross-peaks indicate spatial proximity (less than 5 Å), which is vital for determining the stereochemistry and conformation of the molecule. creative-biostructure.com

These techniques are often used in combination to piece together the complete structure of a molecule. For example, the relative configurations of diastereomers of oxazine-containing compounds have been successfully determined using a combination of COSY, HSQC, HMBC, and NOESY experiments. mdpi.com

Solid-State NMR Applications in this compound Research

While most NMR studies on 6H-1,2-oxazines are conducted in solution, solid-state NMR (ssNMR) can provide valuable information about the structure and dynamics of these molecules in the solid phase. This is particularly relevant for understanding intermolecular interactions, such as π-stacking, which can be crucial for the properties of materials. clockss.org For instance, ssNMR has been used to study the solid-state nature of 5,6-fused oxazines, revealing favorable π-stacking that suggests their suitability for device incorporation. clockss.org

Isotopic Labeling Strategies for NMR Assignment

Isotopic labeling, the selective replacement of an atom with one of its isotopes (e.g., replacing 1H with 2H, 12C with 13C, or 14N with 15N), is a powerful strategy to simplify complex NMR spectra and to facilitate the assignment of signals. nih.govsigmaaldrich.comresearchgate.net Uniform labeling with 13C and 15N is a common approach that can provide all the necessary structural constraints for a complete structure determination. sigmaaldrich.com Selective labeling of specific positions in a molecule can also be used to highlight particular interactions or to resolve spectral overlap. researchgate.net While extensively used in biomolecular NMR, these techniques can also be applied to the study of complex organic molecules like 6H-1,2-oxazines to aid in structural elucidation, especially when dealing with large or symmetric molecules. ntu.edu.sgunl.pt

Mass Spectrometry (MS) Methodologies for this compound Analysis

Mass spectrometry (MS) is another critical analytical technique for the characterization of this compound derivatives. ccsenet.orgorientjchem.org It provides information about the molecular weight and elemental composition of a compound and can also be used to deduce structural information through the analysis of fragmentation patterns. sapub.org

High-Resolution Mass Spectrometry (HRMS) for Formula Determination

High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight of a compound with high accuracy. mdpi.commdpi.com This allows for the unambiguous determination of the elemental composition of the molecule, which is a crucial step in the identification of a new compound. mdpi.com For example, the molecular formula of a spirocyclic-1,2-oxazine N-oxide was confirmed by analyzing the elemental composition of its protonated and deprotonated molecular ions using HRMS. mdpi.com

Fragmentation Pathways and Mechanistic Interpretations in MS/MS

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and the analysis of the resulting fragment ions. core.ac.uk The fragmentation pathways can provide valuable structural information. sapub.orgcore.ac.uk For 6H-1,2-oxazines, the fragmentation can be triggered by various factors, and the resulting fragments can help to deduce the structure of the original molecule. researchgate.net For example, in the mass spectrum of a specific this compound derivative, the molecular ion peak was observed at m/z 189.08. ccsenet.org In another study, the analysis of fragmentation peaks in the mass spectrum of a spirocyclic-1,2-oxazine N-oxide allowed researchers to postulate the regioisomeric structure of the adduct. mdpi.com

The study of fragmentation patterns can also provide insights into the reaction mechanisms. For instance, the fragmentation of some heterocyclic compounds has been shown to involve the successive loss of functional groups followed by the decomposition of the heterocyclic rings. sapub.org

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

GC-MS and LC-MS are powerful hyphenated techniques for the analysis of this compound derivatives. LC-MS, in particular, is frequently employed for the characterization of newly synthesized 6H-1,2-oxazines. The technique provides essential information on the molecular weight of the compounds, often observed as [M]+ or [M+H]+ ions, which aids in confirming their successful synthesis. For instance, in the synthesis of a series of this compound derivatives, LC-MS was used to confirm the molecular ion peaks of the products. ccsenet.orgresearchgate.net For example, the calculated mass for C13H14N2O3 was 246.10, and the found mass was 247.85 [M+]. researchgate.net Similarly, for C11H11NO2, the calculated [M]+ was 189.08, and the found mass was 189.90. ccsenet.orgresearchgate.net

GC-MS has been utilized in the analysis of complex mixtures to identify this compound derivatives. In a study of bioactive compounds from Withania somnifera leaf extract, GC-MS analysis identified the presence of 2-cyclohexyl-4-hydroxymethyl-octahydrobenzo[e] ccsenet.orgbeilstein-journals.orgoxazine-3-carbonitrile. ekb.egekb.eg The GC-MS analysis involves separating the components of a mixture in the gas phase, followed by their detection and identification based on their mass-to-charge ratio. uin-alauddin.ac.id

Table 1: Exemplary LC-MS Data for Synthesized this compound Derivatives

| Compound | Molecular Formula | Calculated Mass (m/z) | Found Mass (m/z) | Ion Type |

|---|---|---|---|---|

| 5a | C11H11NO2 | 189.08 | 189.90 | [M]+ |

| 5b | C12H13NO3 | 219.09 | 219.93 | [M]+ |

| - | C13H13NO3 | 231.09 | 232.05 | [M]+ |

| - | C13H14N2O3 | 246.10 | 247.85 | [M]+ |

| 5t | C13H14N2O3 | 246.12 | 247.85 | [M]+ |

Data sourced from multiple studies. ccsenet.orgresearchgate.net

X-ray Crystallography for Absolute Stereochemistry and Conformation of 6H-1,2-Oxazines

X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional structure of 6H-1,2-oxazines, providing precise information on bond lengths, bond angles, and absolute stereochemistry. researchgate.net This technique has been instrumental in confirming the structures of various synthetic 1,2-oxazines and their derivatives. researchgate.net

For instance, the crystal structure of a thienyl-substituted cyclopenta[d] ccsenet.orgbeilstein-journals.orgoxazine was determined using single-crystal X-ray diffraction, revealing favorable π-π stacking interactions crucial for intermolecular charge transfer. clockss.org In another study, the structure of a novel oxazine derivative was established by X-ray crystallography, showing a half-chair conformation for the heterocyclic oxazine ring. core.ac.uk The analysis of a spirocyclic-1,2-oxazine N-oxide by X-ray diffraction confirmed its molecular geometry and revealed that the supramolecular structure is stabilized by hydrophobic interactions. mdpi.com

The power of X-ray crystallography extends to complex molecules, including natural products containing the 1,2-oxazine core and their synthetic intermediates, where it aids in structural determination. researchgate.net The crystal structure of a helicene-like bis-oxazine was determined, showing a dihedral angle of 66.13° between the two naphthalene (B1677914) units and half-chair conformations for the oxazine rings. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are valuable tools for identifying the functional groups and analyzing the vibrational modes of 6H-1,2-oxazines. edinst.com

Infrared (IR) Spectroscopy: IR spectroscopy is routinely used to characterize this compound derivatives. The IR spectra of these compounds typically show characteristic absorption bands for the C=N bond in the oxazine ring around 1610-1645 cm⁻¹. ccsenet.orgindexcopernicus.comorientjchem.org For example, the IR spectrum of (3-phenyl-6H-1,2-oxazin-6-yl)-methanol showed an absorption at 1615 cm⁻¹ for the C=N group. ccsenet.orgresearchgate.net Other characteristic bands include those for C-O-C stretching and aromatic rings. orientjchem.org In a study of 1,4-disubstituted cyclopenta[d] ccsenet.orgbeilstein-journals.orgoxazines, the disappearance of the enolic stretch at 3300 cm⁻¹ and the appearance of new N-O stretches around 1400 cm⁻¹ and 1600 cm⁻¹ confirmed the formation of the oxazine ring. clockss.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. edinst.com Surface-Enhanced Raman Scattering (SERS) has been used to study oxazine dyes, with characteristic Raman peaks observed at various wavenumbers, including prominent bands around 597 cm⁻¹ and 1643 cm⁻¹. researchgate.net Femtosecond stimulated Raman spectroscopy has been employed to study the ring-opening dynamics of indolobenzoxazines, with intense vibrations at approximately 1330 cm⁻¹ (symmetric NO2 stretching) and 1600 cm⁻¹ (phenyl-indole inter-aromatic ring stretching) being particularly informative. vu.lt

Table 2: Characteristic IR Absorption Bands for this compound Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| C=N (Oxazine Ring) | 1615 - 1645 | ccsenet.orgresearchgate.netindexcopernicus.com |

| C=C (Aromatic) | ~1600 | ccsenet.orgresearchgate.netindexcopernicus.com |

| N-O Stretch | ~1400, ~1600 | clockss.org |

| C-O-C (Symmetric) | ~1227 | orientjchem.org |

| C-O-C (Asymmetric) | ~1041 | orientjchem.org |

| OH Stretch | ~3340 | ccsenet.org |

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy is utilized to investigate the electronic transitions within this compound molecules. The absorption maxima (λmax) provide insights into the conjugated systems present in the structure. For instance, a study on 1,3-di(2-naphthyl)-2,3-dihydro-1H-naphtho[1,2-e] ccsenet.orgresearchgate.netoxazine showed a maximum absorbance at 254 nm in dichloromethane. jcsp.org.pk The UV-Vis spectra of oxazine dyes have been extensively studied, with their absorption maxima being dependent on the substituents and the solvent. beilstein-journals.orgnih.gov For example, benzo ccsenet.orgresearchgate.netoxazines exhibit a strong absorption band around 316–320 nm, while the more conjugated naphtho ccsenet.orgresearchgate.netoxazines show a maximum absorption band at 373–380 nm. scispace.com The reaction of lutein (B1675518) with peroxynitrite yielded a novel lutein-6H-1,2-oxazine which showed absorption maxima at 430, 457, and 486 nm. nii.ac.jp

Chiroptical Spectroscopy (e.g., CD, ORD) for Chiral 6H-1,2-Oxazines